Oxidase, ascorbate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

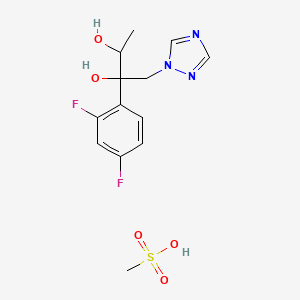

Ascorbate oxidase is a member of the multi-copper oxidase family of enzymes. It catalyzes the oxidation of ascorbate (vitamin C) to monodehydroascorbate, while simultaneously reducing oxygen to water . This enzyme is predominantly found in the apoplastic space of plant cells, especially in the roots and fruits of the Cucurbitaceae family . Ascorbate oxidase plays a crucial role in plant growth, development, and stress tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ascorbate oxidase can be synthesized through various biochemical methods. One common approach involves the extraction and purification of the enzyme from plant tissues, particularly from species with high ascorbate oxidase activity . The enzyme can be isolated using techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography .

Industrial Production Methods

Industrial production of ascorbate oxidase typically involves the cultivation of genetically modified plants or microorganisms that overexpress the enzyme. These organisms are grown in controlled environments, and the enzyme is subsequently extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions

Ascorbate oxidase primarily undergoes oxidation reactions. It catalyzes the oxidation of ascorbate to monodehydroascorbate, which can further disproportionate to form dehydroascorbate and ascorbate . The overall reaction can be represented as: [ 2 \text{Ascorbate} + O_2 \rightarrow 2 \text{Dehydroascorbate} + 2 H_2O ]

Common Reagents and Conditions

The enzyme requires oxygen as a substrate and copper ions as cofactors for its catalytic activity . The reaction typically occurs in the presence of oxygen and at physiological pH levels.

Major Products

The major products of the reaction catalyzed by ascorbate oxidase are dehydroascorbate and water .

Scientific Research Applications

Ascorbate oxidase has a wide range of scientific research applications:

Plant Biology: It is used to study the role of ascorbate in plant growth, development, and stress responses.

Biochemistry: The enzyme is employed in research on redox reactions and antioxidant mechanisms.

Medicine: Ascorbate oxidase is used in biosensors to detect ascorbic acid levels in biological samples.

Mechanism of Action

Ascorbate oxidase catalyzes the oxidation of ascorbate by transferring electrons from ascorbate to oxygen, resulting in the formation of water . The enzyme contains copper ions that facilitate electron transfer during the reaction . The molecular targets of ascorbate oxidase include ascorbate and oxygen, and the pathways involved are primarily related to redox reactions and antioxidant defense mechanisms .

Comparison with Similar Compounds

Ascorbate oxidase is unique among multi-copper oxidases due to its specificity for ascorbate as a substrate . Similar compounds include:

Ceruloplasmin: Another multi-copper oxidase that primarily oxidizes iron and plays a role in iron metabolism.

Ascorbate Peroxidase: This enzyme also catalyzes the oxidation of ascorbate but uses hydrogen peroxide as the electron acceptor instead of oxygen.

Ascorbate oxidase’s specificity for ascorbate and its role in plant physiology distinguish it from other multi-copper oxidases .

Properties

CAS No. |

9029-44-1 |

|---|---|

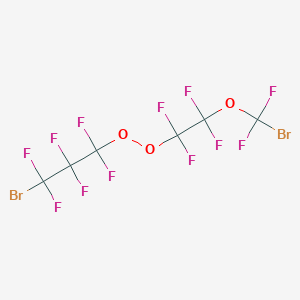

Molecular Formula |

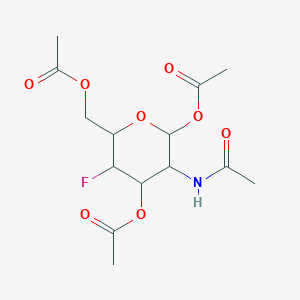

C35H36N6O3 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

2-(4,34,36-trimethyl-2-oxo-1,16,17,18,21,36-hexazaheptacyclo[23.5.3.13,6.15,9.119,23.016,20.028,32]hexatriaconta-3,5,7,9(35),12,17,19(34),20,22,25(33),26,28(32)-dodecaen-24-yl)acetic acid |

InChI |

InChI=1S/C35H36N6O3/c1-21-29-19-36-34-32(21)37-38-41(34)14-7-5-4-6-8-23-9-12-30-27(16-23)22(2)33(39(30)3)35(44)40-15-13-24-10-11-25(17-26(24)20-40)28(29)18-31(42)43/h4-5,9-12,16-17,19,28H,6-8,13-15,18,20H2,1-3H3,(H,42,43) |

InChI Key |

IJDQXSQWJLQCRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)N3CCC4=C(C3)C=C(C=C4)C(C5=CN=C6C(=C5C)N=NN6CCC=CCCC7=CC1=C(N2C)C=C7)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)

![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)

![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)

![3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B13395420.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)